Naphthalene, 1-[(ethylthio)methyl]-
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Overview
Description
Naphthalene, 1-[(ethylthio)methyl]- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethylthio group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(ethylthio)methyl]- typically involves the reaction of naphthalene with ethylthiol in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of naphthalene with ethylthiol.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated naphthalene derivative with ethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of Naphthalene, 1-[(ethylthio)methyl]- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Naphthalene, 1-[(ethylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(ethylthio)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-methyl-: Similar structure but lacks the ethylthio group.
Naphthalene, 1-ethyl-: Contains an ethyl group instead of an ethylthio group.
Naphthalene, 1-thiomethyl-: Contains a thiomethyl group instead of an ethylthio group.
Uniqueness
Naphthalene, 1-[(ethylthio)methyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not observed in similar compounds, making it valuable for various applications.
Properties
CAS No. |
65824-33-1 |
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Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
InChI Key |
ZVPMXLMKFKLYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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